

N-Nitrosomorpholine: A Historical Toxicology Perspective for the Research Professional

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Compound of Interest

Compound Name: *N-Nitrosomorpholine*

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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical context of **N-Nitrosomorpholine** (NMOR) in toxicology studies. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's journey from its initial synthesis to its classification as a potent carcinogen. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes critical biological and experimental pathways.

Introduction to N-Nitrosomorpholine (NMOR)

N-Nitrosomorpholine (NMOR), a cyclic nitrosamine with the chemical formula $C_4H_8N_2O_2$, is a yellow, sand-like powder at room temperature.[1] It is not commercially produced or used in the United States.[1][2] However, it can form from the nitrosation of morpholine, a common industrial chemical used in rubber vulcanization, as a solvent, and in the synthesis of other chemicals.[3] Consequently, human exposure can occur through various sources, including the rubber industry, tobacco products, and as a contaminant in some foods and cosmetics.[3][4][5]

The toxicological significance of NMOR lies in its potent carcinogenicity, which has been extensively demonstrated in animal models. The International Agency for Research on Cancer (IARC) has classified **N-nitrosomorpholine** as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[2]

Historical Timeline of N-Nitrosomorpholine in Toxicology

The investigation into the toxicological properties of N-nitroso compounds, including NMOR, gained significant momentum in the mid-20th century. A pivotal moment in this field was the comprehensive work by Druckrey and his colleagues.

- 1967: In a landmark study, Druckrey et al. investigated the organ-specific carcinogenic effects of 65 different N-nitroso compounds in BD rats.^[6] This extensive work laid the foundation for understanding the structure-activity relationships of this class of carcinogens and identified the liver as a primary target for many of these compounds, including NMOR.
- 1970s: Research in this decade began to unravel the metabolic activation of nitrosamines. Studies demonstrated that these compounds require metabolic processing by enzymes in the body to exert their carcinogenic effects.
- 1981: **N-Nitrosomorpholine** was first listed in the Second Annual Report on Carcinogens as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP).
- 1980s-Present: Subsequent research has focused on elucidating the precise mechanisms of NMOR-induced carcinogenesis, including DNA adduct formation, the role of specific cytochrome P450 enzymes, and the development of preneoplastic lesions in target organs. Dose-response studies have further characterized its carcinogenic potency.^[7]

Quantitative Toxicology Data

Numerous studies have investigated the dose-response relationship of NMOR-induced carcinogenicity, primarily in rats. The following tables summarize key quantitative data from these studies.

Table 1: Carcinogenicity of **N-Nitrosomorpholine** in Rats (Oral Administration in Drinking Water)

Species/S train	Sex	Dose	Duration of Treatment	Target Organ(s)	Tumor Incidence	Reference
F-344 Rat	Female	100 mg/L	25 weeks	Liver (Hepatocellular neoplasms, Hemangiosarcomas), Tongue, Esophagus	Statistically significant increase	[7]
F-344 Rat	Female	40 mg/L	40 weeks	Liver (Hepatocellular neoplasms, Hemangiosarcomas)	Statistically significant increase	[7]
F-344 Rat	Female	0.7 mg to 250 mg (total dose)	50 or 100 weeks	Liver (Hepatocellular neoplasms)	Highly significant dose-related trend	[7]
Sprague-Dawley Rat	Male	80, 120, 160, 200 mg/L	1, 4, 7, 14, 20 weeks	Liver (Preneoplastic and neoplastic lesions)	Dose-dependent increase in frequency	[8]
F344 Rat	Female	1.1 mmol/rat (total dose)	50 weeks	Liver	100% (hepatocellular tumors)	[9]

Table 2: Carcinogenicity of **N-Nitrosomorpholine** in Rats and Hamsters (Inhalation)

Species/Strain	Administration Route	Total Dose	Key Findings	Reference
Rat	Inhalation	15 mg/kg bodyweight	4 carcinomas and 5 neoplastic nodules of the liver, 1 neuroblastoma and 1 mucoepidermoidal carcinoma of the nose, 1 carcinoma of the thyroid gland.	[3]
Hamster	Inhalation	38 mg/kg bodyweight	4 carcinomas of the liver, 2 neurogenic sarcomas of the nasal region, 5 papillomas of the trachea.	[3]

Experimental Protocols of Key Studies

To provide a deeper understanding of the foundational research, this section details the methodologies of seminal studies on NMOR carcinogenicity.

Druckrey et al. (1967): Organotropic Carcinogenic Effects of N-Nitroso Compounds

- Objective: To systematically investigate the carcinogenic effects of a wide range of N-nitroso compounds in rats.
- Animal Model: BD rats.

- Administration: Various routes, including oral (in drinking water or food), subcutaneous, and intravenous injections.
- Dosing: A range of doses were tested for each compound to establish dose-response relationships.
- Duration: Chronic long-term studies, often lasting for the lifespan of the animals.
- Endpoint: Histopathological examination of all major organs to identify the location and type of tumors.
- Key Findings for NMOR: This study identified the liver as a primary target organ for NMOR-induced carcinogenesis in rats.

Dose-Response Study in F-344 Rats (Lijinsky et al.)

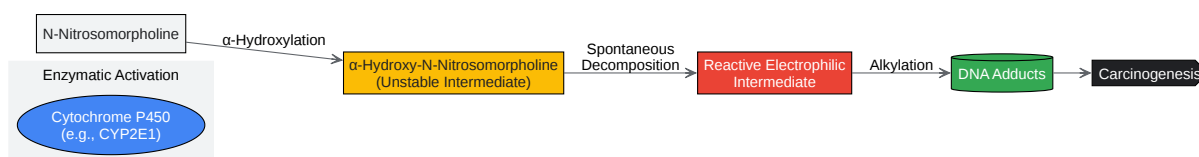
- Objective: To conduct a detailed dose-response study of **N-nitrosomorpholine** carcinogenesis in rats.[\[7\]](#)
- Animal Model: Female F-344 rats.[\[7\]](#)
- Administration: The compound was administered in the drinking water, supplied in controlled amounts of 20 ml per day per rat, 5 days a week.[\[7\]](#)
- Dosing Regimen:
 - High Doses: 100 mg/liter for 25 weeks and 40 mg/liter for 40 weeks.[\[7\]](#)
 - Lower Doses: Differing by a factor of 2.5, with treatment lasting 50 or 100 weeks.[\[7\]](#)
 - Total Dose Range: 0.7 mg to 250 mg per rat.[\[7\]](#)
- Group Size: 100 animals per group at the lowest dose rates and 24 animals per group at the highest dose rates.[\[7\]](#)
- Endpoints: Survival, incidence of benign and malignant hepatocellular neoplasms, and hemangiosarcomas of the liver. Metastasis to other organs was also noted.[\[7\]](#)

- Key Findings: A highly significant dose-related trend in the incidence of liver tumors was observed.[7] Even the lowest dose of 0.7 mg was not a no-effect dose.[7] Probit analysis indicated a dose of 25 mg of nitrosomorpholine would cause tumors in 50% of the population for liver neoplasms.[7]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows in NMOR toxicology research.

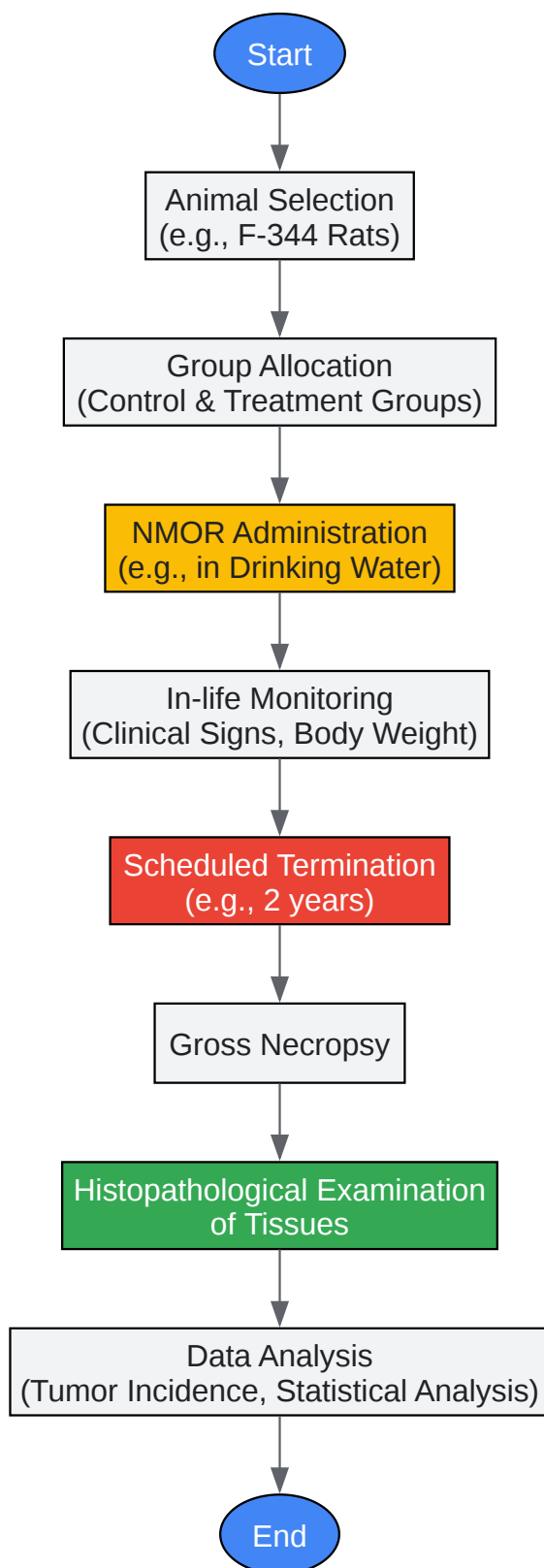
Metabolic Activation of N-Nitrosomorpholine



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Caption: Metabolic activation pathway of **N-Nitrosomorpholine**.

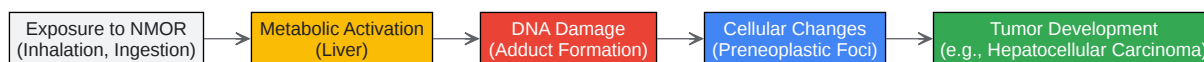
Experimental Workflow for a Chronic Carcinogenicity Study



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Caption: A typical experimental workflow for an NMOR carcinogenicity study.

Logical Relationship of N-Nitrosomorpholine's Toxicological Effects



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Caption: Logical progression of **N-Nitrosomorpholine's** carcinogenic effects.

Conclusion

The historical toxicological evaluation of **N-Nitrosomorpholine** has been instrumental in understanding the carcinogenic potential of N-nitroso compounds. From the pioneering work of Druckrey and colleagues to more recent dose-response and mechanistic studies, the evidence has consistently demonstrated NMOR's ability to induce tumors in various organs in laboratory animals, with the liver being a primary target. The metabolic activation of NMOR to a reactive electrophile that damages DNA is a critical initiating event in its carcinogenic process. The quantitative data and detailed experimental protocols from historical studies provide a valuable resource for contemporary researchers in the fields of toxicology, pharmacology, and drug development, serving as a foundation for risk assessment and the development of safer chemicals and pharmaceuticals.

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